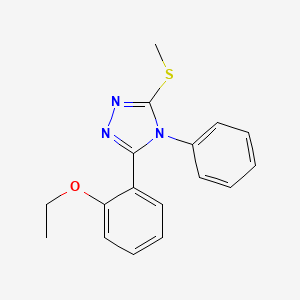
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of ethoxyphenyl, methylsulfanyl, and phenyl groups attached to the triazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with ethoxyphenyl and phenyl-substituted thiosemicarbazides. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells, leading to cell death. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and pathways.
類似化合物との比較
Similar Compounds
- 3-(2-methoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(2-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the methylsulfanyl group contributes to its reactivity and potential therapeutic effects.
特性
分子式 |
C17H17N3OS |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-(2-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-12-8-7-11-14(15)16-18-19-17(22-2)20(16)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
InChIキー |
UYDIZSBZRSGGCE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11478408.png)

![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11478412.png)

![(2E)-3-{4-methoxy-3-[(5-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B11478423.png)
![1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11478433.png)
![13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11478440.png)

![6-(3-chlorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11478470.png)

![2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11478477.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478478.png)
![6-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11478483.png)
